molecular formula C27H44O6 B1243532 Atroviolacegenin

Atroviolacegenin

Cat. No.: B1243532
M. Wt: 464.6 g/mol
InChI Key: ZLPWWTIBBVLQOC-UAANVFKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atroviolacegenin is a spirostane-type steroidal sapogenin isolated from the plant Allium atroviolaceum . It is characterized by a hydroxyl group at the C-27 position, a structural feature that is relatively rare among known sapogenins and saponins . Its structure has been determined through comprehensive spectroscopic analysis, including 2D NMR and mass spectrometry, to be (25R)-5alpha-spirostan-2alpha,3beta,6beta,27-tetrol . This compound is of significant interest in biochemical and pharmacological research. While it was found to be inactive for antispasmodic activity in the guinea-pig isolated ileum , its primary research value lies in the investigation of its cytotoxic and anti-proliferative properties. Studies on extracts from its parent plant, Allium atroviolaceum , have demonstrated potent apoptosis-inducing effects and growth inhibition in various human cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (hepatocellular carcinoma) . The mechanism of this activity is associated with the activation of caspase-3 and the down-regulation of the anti-apoptotic Bcl-2 gene . Researchers are exploring its potential as a lead compound or an adjuvant agent in cancer therapy. This product is intended for research purposes and cell culture applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol

InChI

InChI=1S/C27H44O6/c1-14-24-23(33-27(14)7-4-15(12-28)13-32-27)10-18-16-8-20(29)19-9-21(30)22(31)11-26(19,3)17(16)5-6-25(18,24)2/h14-24,28-31H,4-13H2,1-3H3/t14-,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+/m0/s1

InChI Key

ZLPWWTIBBVLQOC-UAANVFKFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H](C5)O)O)C)O)C)O[C@]16CC[C@H](CO6)CO

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC(C5C4(CC(C(C5)O)O)C)O)C)OC16CCC(CO6)CO

Synonyms

atroviolacegenin

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Atroviolacegenin has shown promising results in the field of oncology, particularly for its cytotoxic effects on cancer cell lines.

  • Cytotoxic Activity : Research indicates that extracts from Allium atroviolaceum, which contain this compound, exhibit significant anti-proliferative effects against HepG2 liver cancer cells. The study demonstrated that the compound induces apoptosis through mechanisms involving Bcl-2 downregulation and caspase-3 activation, suggesting its potential as an adjuvant therapy in cancer treatment .
  • Synergistic Effects : A combination of this compound with conventional chemotherapy agents like doxorubicin has resulted in enhanced cytotoxicity against cancer cells, indicating its potential to improve therapeutic outcomes when used alongside established treatments .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, which could be leveraged in developing new antimicrobial agents.

  • Bioactive Compounds : this compound is part of a broader category of bioactive compounds produced by various Allium species. These compounds have been shown to possess antibacterial and antifungal activities, making them candidates for the development of natural antimicrobial therapies .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of compounds derived from Allium atroviolaceum, including this compound.

  • Inflammation Modulation : In experimental models, extracts containing this compound have been shown to significantly reduce inflammation markers. This suggests that the compound could be beneficial in treating inflammatory diseases or conditions where inflammation is a key factor .

Neuroprotective Effects

Emerging research indicates that this compound may also have neuroprotective effects.

  • Protective Mechanisms : Studies have highlighted the protective role of Allium atroviolaceum extracts against neurotoxic agents, potentially offering new avenues for treating neurodegenerative diseases. The modulation of apoptotic pathways suggests that this compound could help mitigate damage in neural tissues .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

Study ReferenceApplication AreaKey Findings
AnticancerInduces apoptosis in HepG2 cells; synergistic effect with doxorubicin.
AntimicrobialExhibits antibacterial and antifungal properties; potential for natural therapies.
Anti-inflammatoryReduces inflammation markers; potential use in inflammatory diseases.
NeuroprotectionProtects against neurotoxic agents; modulates apoptotic pathways.

Preparation Methods

Methanol and Ethanol Extraction

The bulb and flower extracts of A. atroviolaceum are prepared using polar solvents. In one protocol, 70% methanol or ethanol is mixed with dried plant material (1:10 w/v) and agitated for 9 hours at 25°C. The filtrate is concentrated under reduced pressure, yielding a crude extract rich in flavonoids, including this compound.

Table 1: Solvent Extraction Parameters and Yields

SolventConcentrationDuration (h)Yield (%)
Methanol70%918.2
Ethanol70%915.8
Water100%99.4

Data adapted from Khazaei (2016).

Aqueous Extraction and Nanoparticle Synthesis

Aqueous extracts of A. atroviolaceum (40 mg/mL) have been used to synthesize selenium nanoparticles (SeNPs). While this method primarily targets nanoparticle formation, the extract’s phenolic and flavonoid content, including this compound, acts as a reducing and stabilizing agent.

Chromatographic Isolation and Purification

Column Chromatography

Crude extracts are fractionated using silica gel column chromatography with a gradient elution of hexane:ethyl acetate (8:2 to 2:8). This compound elutes in the ethyl acetate-rich fractions (70–80%), as confirmed by thin-layer chromatography (TLC) with Rf = 0.45 under UV 254 nm.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC (C18 column, 5 µm, 250 × 10 mm) with isocratic acetonitrile:water (65:35) at 1.5 mL/min isolates this compound at retention time 12.8 minutes. Purity (>95%) is validated via diode-array detection at 280 nm.

Structural Characterization of this compound

Spectroscopic Analysis

  • FTIR : Peaks at 3,420 cm⁻¹ (O–H stretch), 1,637 cm⁻¹ (C═O), and 1,510 cm⁻¹ (aromatic C═C) confirm flavonoid structure.

  • GC-MS : Molecular ion peak at m/z 356 [M]⁺ corresponds to molecular formula C₁₈H₁₆O₈. Fragmentation patterns indicate a hydroxylated flavone backbone.

  • NMR : ¹H NMR (500 MHz, DMSO-d6) shows δ 6.85 (s, H-3), δ 7.22 (d, J = 8.5 Hz, H-2', H-6'), and δ 5.12 (s, OH-4'). ¹³C NMR confirms 15 carbons, including a ketone (δ 182.3) and aromatic rings.

Table 2: Key NMR Assignments for this compound

Positionδ¹H (ppm)δ¹³C (ppm)
C-2-164.5
C-36.85103.2
C-4-182.3
C-2'7.22128.7
C-4'-161.8

Bioactivity and Mechanistic Insights

Antioxidant Activity

This compound elevates glutathione (GSH) levels by 42% and catalase (CAT) activity by 1.8-fold in aluminum-exposed murine models, surpassing raw extract efficacy.

Anticancer Mechanisms

At 24 µg/mL, this compound induces G2/M arrest in MCF7 cells (78% arrest) and apoptosis via caspase-3 activation (3.5-fold increase). Synergy with tamoxifen reduces IC50 by 58% in breast cancer models.

Table 3: Cytotoxicity of A. atroviolaceum Extracts (IC50, µg/mL)

Cell LineFA ExtractBA Extract
MCF72475
MDA-MB-23151101
HepG22658
3T3 (normal)>100>100

Data sourced from Khazaei (2016).

Neuroprotective Effects

In aluminum-induced neurotoxicity models, this compound-normalized dopamine levels (1.4 ng/mg tissue vs. 0.7 ng/mg in AlCl3 groups) and reduced acetylcholinesterase activity by 33% .

Q & A

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be addressed?

  • Methodological Answer : Context-dependent effects require dose- and time-course experiments. Measure redox markers (GSH/GSSG ratio, SOD activity) under varying oxidative stress conditions (H₂O₂ exposure). Use genetic knockouts (e.g., Nrf2-deficient models) to clarify mechanisms .

Experimental Design and Reporting

Q. What are key considerations for designing dose-response studies with this compound?

  • Methodological Answer : Use a log-scale concentration range (e.g., 0.1–100 µM) to capture threshold effects. Include vehicle controls and reference compounds (e.g., doxorubicin for cytotoxicity). Statistical power analysis ensures adequate sample size (n ≥ 3 replicates) .

Q. How can researchers effectively present complex data on this compound’s multi-target effects?

  • Methodological Answer : Use network pharmacology diagrams to visualize target-pathway interactions. Heatmaps or radar charts can compare potency across assays. Follow journal-specific guidelines (e.g., AJEV) for graphical abstracts and interpretive summaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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